![molecular formula C19H21ClN2O3 B5637473 4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)
4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol is a chemical compound with significant research interest due to its complex structure and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, Bruderer, Arnold, and Oberhänsli (1978) described the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid (Bruderer, Arnold, & Oberhänsli, 1978).
Molecular Structure Analysis
For molecular structure analysis, X-ray diffraction is a common technique used. Okasha et al. (2022) utilized X-ray diffraction to assert the molecular structure of a synthesized pyran derivative (Okasha et al., 2022). Similarly, Kumarasinghe et al. (2009) provided insights into the molecular structure of a related compound through single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds are explored through various reactions. For instance, Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a pyrimidine derivative towards primary amines and heterocyclic amines, revealing insights into its reactivity and potential applications (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
Analysis of physical properties such as crystalline structure and intermolecular interactions can be understood through crystallography studies. Ganapathy et al. (2015) determined the crystal structure of a related compound, highlighting its physical properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Properties Analysis
The chemical properties of compounds can be characterized using spectroscopic methods and quantum chemical calculations. Viji et al. (2020) performed a detailed analysis including molecular docking, and quantum chemical calculations to understand the chemical properties of a similar compound (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-25-14-4-2-3-13(9-14)15-10-22(11-17(15)21)19(24)8-12-5-6-18(23)16(20)7-12/h2-7,9,15,17,23H,8,10-11,21H2,1H3/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLOYNKTNXGJC-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CC3=CC(=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CC3=CC(=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.